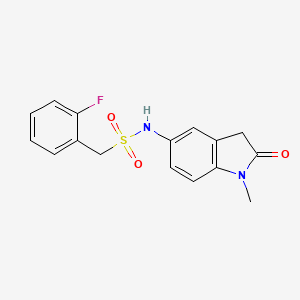

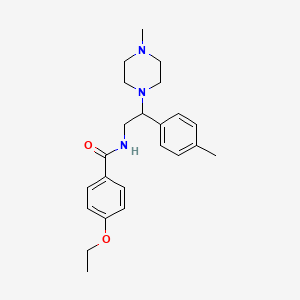

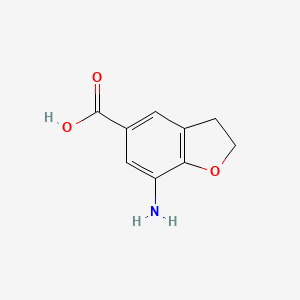

1-(2-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide, also known as FIIN-1, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. The FGFR family plays a critical role in cell growth, differentiation, and survival, and aberrant activation of FGFR signaling has been implicated in a variety of human cancers and other diseases. FIIN-1 has shown promise as a potential therapeutic agent for these diseases, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions are of great interest to the scientific community.

Scientific Research Applications

Iridium-Catalyzed Regio- and Enantioselective Allylic Alkylation

The study by Liu et al. (2009) discusses the highly regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane (FBSM), resulting in enantiopure fluorobis(phenylsulfonyl)methylated compounds. These compounds could be converted to monofluoro-methylated ibuprofen in just two steps without loss of optical purity, highlighting the potential for synthesizing bioactive molecules with improved pharmacokinetic properties (Liu et al., 2009).

Acceleration of Reaction Rates with Methanesulfonyl Fluoride

Kitz and Wilson (1963) investigated the oxydiaphoric (acid-transferring) inhibition of acetylcholinesterase by methanesulfonyl fluoride. The study provides insights into the enzyme's interaction with inhibitors and the potential for designing novel therapeutics targeting enzymatic pathways (Kitz & Wilson, 1963).

New Routes to Vinyl Fluorides

McCarthy et al. (1990) explored the synthesis of α-fluoro-α,β-unsaturated sulfones, leading to an efficient two-step route to vinyl fluorides. This research is crucial for developing synthetic methodologies for fluorinated organic compounds, which are significant in pharmaceutical chemistry (McCarthy et al., 1990).

Catalytic Asymmetric Addition to Cyclic N-Acyl-iminium

Bhosale et al. (2022) reported a chiral phosphoric acid-catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium. This process allows for the metal-free synthesis of compounds with sulfone and fluorine, showcasing the importance of catalysis in developing enantioselective synthetic strategies (Bhosale et al., 2022).

properties

IUPAC Name |

1-(2-fluorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c1-19-15-7-6-13(8-12(15)9-16(19)20)18-23(21,22)10-11-4-2-3-5-14(11)17/h2-8,18H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMBBCBAIDTKIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2616883.png)

![N5-[2-(adamantan-1-yl)ethyl]-4-amino-N3-[(2-chlorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2616885.png)

![2-[Cyclopentyl(methyl)amino]acetamide](/img/structure/B2616894.png)

![Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)